2-Thiopheneacetic acid

Overview

Description

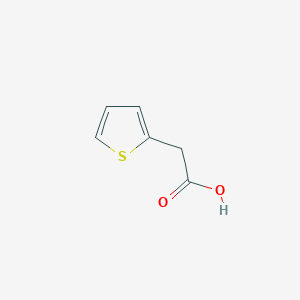

2-Thiopheneacetic acid is an organosulfur compound with the molecular formula C₆H₆O₂S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One method involves the Friedel-Crafts alkylation of thiophene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation of 2-Thiopheneethanol: Another method involves the oxidation of 2-thiopheneethanol using an oxidizing agent such as oxygen in the presence of a catalyst like bentonite and a co-catalyst such as triethylamine.

Industrial Production Methods: The industrial production of this compound often involves the use of readily available and cost-effective raw materials. The process typically includes steps such as alkylation, hydrolysis, and purification to obtain high yields of the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol, 2-thiopheneethanol, using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride, phosphorus pentachloride.

Major Products Formed:

Oxidation: Oxidized derivatives such as thiophene-2-carboxylic acid.

Reduction: 2-Thiopheneethanol.

Substitution: 2-Thiopheneacetyl chloride.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Thiopheneacetic acid and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies indicate that certain heterocyclic amides derived from this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized through acylation and aminolysis demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Penicillin and Cephalosporin Modifiers

The compound serves as a crucial chemical modifier in the synthesis of penicillin and cephalosporin derivatives. Its derivatives are utilized to enhance the efficacy of these antibiotics by modifying their chemical structure, thereby improving their pharmacological properties . This application is particularly relevant in developing new antibiotics to combat resistant bacterial strains.

Agricultural Chemistry

Pesticide Development

this compound has been explored for its potential use in developing agricultural chemicals, particularly pesticides. The compound's structural characteristics allow it to act as a precursor for various agrochemicals that can target specific pests while minimizing environmental impact . The synthesis of thiophene-based agrochemicals is an area of ongoing research, aiming to create more effective and eco-friendly solutions for pest management.

Material Science

Polymer Synthesis

In material science, this compound is being investigated as a building block for synthesizing polymers with unique properties. Its ability to form stable bonds with other organic compounds makes it suitable for creating functionalized polymers that can be used in various applications, including coatings and adhesives . Research is ongoing to explore how these polymers can be tailored for specific industrial applications.

Chemical Synthesis

Synthetic Methods

Recent advancements have introduced efficient synthetic methods for producing this compound from readily available precursors such as thiophene and paraformaldehyde. These methods emphasize low production costs and environmental sustainability, making the compound more accessible for various applications . The development of these synthetic routes is crucial for scaling up production to meet industrial demands.

Summary Table of Applications

Mechanism of Action

2-Thiopheneacetic acid can be compared with other similar compounds to highlight its uniqueness:

Thiophene-3-acetic Acid: This isomer differs in the position of the carboxyl group on the thiophene ring, which can lead to different chemical reactivity and applications.

2-Thiophenecarboxylic Acid: This compound has a carboxyl group directly attached to the thiophene ring, making it structurally similar but functionally distinct.

2-Thiophenepropionic Acid: This compound has an additional methylene group in the side chain, which can affect its physical and chemical properties.

Comparison with Similar Compounds

- Thiophene-3-acetic acid

- 2-Thiophenecarboxylic acid

- 2-Thiophenepropionic acid

- 2-Thiopheneethanol

- 2-Thiopheneacetyl chloride

Biological Activity

2-Thiopheneacetic acid (2-TAA) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article compiles significant research findings and case studies to present a comprehensive overview of the biological activity associated with 2-TAA.

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H6O2S

- CAS Number : 1918-77-0

- Molecular Weight : 158.18 g/mol

It features a carboxymethyl group at the 2-position of the thiophene ring, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study published in Eurasian Chemical Communications synthesized various heterocyclic amides from 2-TAA and evaluated their antibacterial activities against several pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds derived from 2-TAA showed superior antibacterial effects compared to standard antibiotics such as amoxicillin, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 2-TAA Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| I | Staphylococcus aureus | 8 µg/mL |

| II | Enterococcus faecalis | 16 µg/mL |

| III | Pseudomonas aeruginosa | 4 µg/mL |

| IV | Escherichia coli | 32 µg/mL |

Anti-inflammatory Potential

In addition to its antimicrobial properties, 2-TAA has been identified as a promising lead compound for developing inhibitors targeting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. Research indicates that certain derivatives of 2-TAA exhibit selective inhibitory activity against mPGES-1 in low micromolar concentrations, suggesting potential applications in treating inflammation-related disorders .

The inhibition of mPGES-1 by 2-TAA derivatives leads to reduced production of prostaglandin E2 (PGE2), a mediator associated with pain and inflammation. This mechanism not only addresses inflammation but also shows promise in cancer therapy due to the role of PGE2 in tumor progression .

Case Study 1: Synthesis and Evaluation of Heterocyclic Amides

A study synthesized various heterocyclic amides from 2-TAA and evaluated their biological activities. The results indicated that specific structural modifications enhanced antimicrobial efficacy, providing insights into the structure-activity relationship (SAR) essential for drug development .

Case Study 2: mPGES-1 Inhibition

Another study focused on the development of mPGES-1 inhibitors based on 2-TAA scaffolds. The most promising compound demonstrated cell cycle arrest in cancer cell lines, highlighting its potential dual role in managing inflammation and cancer .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing heterocyclic amide derivatives of 2-thiopheneacetic acid?

- Answer : Derivatives are synthesized via a two-step process: (1) activation of this compound with thionyl chloride to form 2-thiopheneacetyl chloride, followed by (2) aminolysis with heterocyclic amines in a tetrahydrofuran (THF) medium. Characterization employs FT-IR (to confirm amide bonds via bands at ~1688 cm⁻¹ for C=O and ~1567 cm⁻¹ for N-H), ¹H/¹³C NMR (e.g., methylene protons at 4.10 ppm and thiophene/thiazole ring protons at 7.04–7.49 ppm), and elemental analysis (C, H, N, S percentages within ±0.4% of theoretical values) .

Q. How is the antimicrobial activity of this compound derivatives evaluated in vitro?

- Answer : Activity is assessed using the minimum inhibitory concentration (MIC) method. Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) are cultured at 37°C (bacteria) or 28°C (fungi) in nutrient broth. Test compounds are dissolved in DMSO and serially diluted. MIC values (µg/mL) are determined after 24 hours by observing microbial growth inhibition, with ampicillin, tetracycline, and ketoconazole as positive controls. Compounds I and III show superior activity against Gram-negative bacteria compared to ampicillin .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyloxy substituents) influence the antimicrobial efficacy of this compound derivatives?

- Answer : Substituents like the acetyloxy (OAc) group on the furan ring (e.g., compound III) enhance activity by increasing lipophilicity and membrane permeability. Spectroscopic data (e.g., IR shifts in amide bands) and bioassay results (MIC values 8–16 µg/mL for P. aeruginosa) correlate with electronic and steric effects of substituents. Molecular docking studies suggest improved binding to bacterial enzyme active sites .

Q. What thermodynamic and computational methods validate the stability and reactivity of this compound derivatives?

- Answer : Combustion calorimetry measures enthalpies of formation (ΔfH°), while Calvet microcalorimetry determines vaporization enthalpies. Gas-phase stability is modeled using G3-level quantum chemical calculations, which align with experimental ΔfH° values (e.g., −450 ± 2 kJ/mol for methyl esters). Isodesmic reactions further predict substituent effects on thermodynamic stability .

Q. How can contradictory antimicrobial data between studies be resolved (e.g., compound III’s activity against Bacillus subtilis)?

- Answer : Discrepancies arise from variations in microbial strain susceptibility, compound purity (e.g., residual DMSO), and solvent effects. For B. subtilis, compound III’s MIC ranges from 32 µg/mL (inactive) to 16 µg/mL (moderate activity) across studies. Methodological harmonization—standardized inoculum density (10⁶ CFU/mL), solvent controls, and triplicate testing—is critical to reconcile results .

Q. Methodological Considerations

- Spectroscopic Validation : Ensure baseline correction in FT-IR to avoid misinterpretation of amide bands .

- Bioassay Optimization : Use ≤1% DMSO to prevent solvent toxicity and validate MIC endpoints via optical density (OD600) .

- Computational Modeling : Cross-validate DFT/G3 results with experimental thermochemical data to refine predictive accuracy .

Properties

IUPAC Name |

2-thiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJRBWINMFUUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062059 | |

| Record name | 2-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-77-0, 69492-74-6 | |

| Record name | 2-Thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thienylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069492746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8S4F49X7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.